molecular formula C8H11NO B2371298 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile CAS No. 3594-69-2

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile

Cat. No. B2371298
CAS RN: 3594-69-2
M. Wt: 137.182
InChI Key: AEQAVKREMWDWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile” is a chemical compound with the CAS Number: 3594-69-2 . Its molecular formula is C8H11NO and has a molecular weight of 137.18 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for “3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile” is 1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 137.18 .

Scientific Research Applications

Progesterone Receptor Modulators

Research has shown that certain derivatives of 3,3-dimethyl-2-oxo-cyclopentanecarbonitrile are significant in the development of progesterone receptor modulators. These modulators have potential applications in female healthcare, including contraception, treatment of fibroids, endometriosis, and certain breast cancers. The size of the 3,3-dialkyl substituent in these compounds is crucial for determining their function as either agonists or antagonists to the progesterone receptor (Fensome et al., 2008).

Inclusion Complex Formation

Studies have also explored the formation of inclusion complexes involving derivatives of 3,3-dimethyl-2-oxo-cyclopentanecarbonitrile. An example is the creation of an inclusion complex with metal-free phthalocyanine and oxalic acid, demonstrating unique interactions at the molecular level (Liu et al., 2002).

Synthesis of Other Chemical Compounds

Additionally, variants of 3,3-dimethyl-2-oxo-cyclopentanecarbonitrile have been used in the synthesis of other complex molecules. For instance, 3-cyano-4,6-dimethyl-2-pyridone, synthesized using a similar compound, has been explored for creating new chemical structures, indicating the broad potential of these compounds in chemical synthesis (Ellassar, 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3,3-dimethyl-2-oxo-cyclopentanecarbonitrile have been utilized in the design and synthesis of new drug molecules. The structural modifications of these derivatives allow for the exploration of novel pharmacological properties and potential therapeutic applications (Kiran et al., 2018).

Safety and Hazards

The safety information for “3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile” includes several hazard statements: H301, H311, and H331 . The precautionary statements include P261, P280, P301+P310, and P311 . The compound is identified with the pictogram of a skull and crossbones, and the signal word is "Danger" .

properties

IUPAC Name

3,3-dimethyl-2-oxocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQAVKREMWDWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1=O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of potassium t-butoxide (60.2 g, 0.54 mole) in toluene is treated with 2,2-dimethyladiponitrile (120.7 g, 0.87 mole) at 80° C., stirred for 2 hours, cooled to less than 30° C., and quenched with water. The phases are separated, the organic phase is stirred with 3N hydrochloric acid and filtered. The filtrate is concentrated in vacuo to give an oil which is distilled (2 torr, 150° C.) twice to afford the title product as a colorless oil, 65.7 g (98.5% pure, 55% yield), identified by gas chromatography.
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120.7 g
Type
reactant
Reaction Step Two
Yield
55%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.